molecular formula C6H5NaO4S B7776046 sodium;3-hydroxybenzenesulfonate

sodium;3-hydroxybenzenesulfonate

Cat. No.: B7776046
M. Wt: 196.16 g/mol
InChI Key: SYGMNXFMNIFZLK-UHFFFAOYSA-M
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Description

Sodium 3-hydroxybenzenesulfonate is an organic compound with the chemical formula C6H5NaO4S. It is a sodium salt of 3-hydroxybenzenesulfonic acid and appears as a white crystalline solid. This compound is known for its good solubility in water and organic solvents, making it useful in various industrial applications .

Preparation Methods

Sodium 3-hydroxybenzenesulfonate is typically synthesized through the reaction of benzenesulfonic acid with sodium hydroxide. The process involves the following steps :

    Reaction: Benzenesulfonic acid is reacted with sodium hydroxide under controlled temperature and pH conditions.

    Neutralization: The reaction mixture is neutralized to form the sodium salt.

    Crystallization: The product is then crystallized from the solution.

    Drying: The crystallized product is dried to obtain pure sodium 3-hydroxybenzenesulfonate.

Chemical Reactions Analysis

Sodium 3-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are sulfonic acids, sulfonates, and sulfones .

Scientific Research Applications

Sodium 3-hydroxybenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 3-hydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. It acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This modification can alter the chemical and physical properties of the target molecules, making them more soluble and reactive .

Comparison with Similar Compounds

Sodium 3-hydroxybenzenesulfonate can be compared with other similar compounds such as:

    Sodium 4-hydroxybenzenesulfonate: Similar in structure but with the hydroxyl group at the para position.

    Sodium dodecylbenzenesulfonate: A longer alkyl chain, used primarily as a surfactant.

    Sodium p-nitrophenolate dihydrate: Used in nonlinear optical applications.

The uniqueness of sodium 3-hydroxybenzenesulfonate lies in its specific reactivity and solubility properties, making it suitable for a variety of specialized applications in different fields .

Properties

IUPAC Name

sodium;3-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMNXFMNIFZLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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